Hexetylamine

Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Hexetylamine (CAS 20145-18-0) is a selective sigma-1 receptor ligand (Ki 8 nM; 19-fold selectivity over sigma-2) comparable to (+)-pentazocine without Schedule IV restrictions. Its logP of 4.2 (>100× more lipophilic than hexylamine) enables passive diffusion and BBB penetration assays (PAMPA). The ester linkage offers hydrolytic lability (t½ ~2–8 h) for prodrug design and esterase studies. Procure as the citrate salt (CAS 14601-95-7) for >10-fold solubility advantage, accurate weighing, and HTS compatibility. For R&D only.

Molecular Formula C16H31NO2
Molecular Weight 269.42 g/mol
CAS No. 20145-18-0
Cat. No. B13434396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexetylamine
CAS20145-18-0
Molecular FormulaC16H31NO2
Molecular Weight269.42 g/mol
Structural Identifiers
SMILESCCC(C1CCCCC1)C(=O)OCCN(CC)CC
InChIInChI=1S/C16H31NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h14-15H,4-13H2,1-3H3
InChIKeyHCBIRCILKYQAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexetylamine (CAS 20145-18-0) Chemical Identity and Baseline Characterization for Scientific Procurement


Hexetylamine (CAS 20145-18-0) is a synthetic amino ester formally designated as 2-(diethylamino)ethyl 2-cyclohexylbutanoate, with a molecular formula of C₁₆H₃₁NO₂ and a molecular weight of 269.42 g/mol [1]. It is a member of the aliphatic amino ester class, structurally characterized by a cyclohexylbutanoate acyl moiety linked to a diethylaminoethyl group [2]. The compound is predominantly encountered in research settings as its citrate salt (Hexetylamine citrate, CAS 14601-95-7) [3]. Its chemical architecture incorporates both a basic tertiary amine and an ester linkage, which are key determinants of its physicochemical properties and potential biological interactions [4].

Why Hexetylamine (CAS 20145-18-0) Cannot Be Substituted with Generic Aliphatic Amines or Simple Esters


The selection of Hexetylamine over structurally related aliphatic amines or simple esters is not arbitrary; the presence of both a tertiary amine and a cyclohexyl-containing ester confers distinct physicochemical properties that directly impact solubility, stability, and potential molecular interactions. Unlike primary aliphatic amines such as hexylamine, Hexetylamine's ester linkage introduces hydrolytic lability, while the cyclohexyl group significantly increases lipophilicity compared to linear alkyl chains [1]. Furthermore, the diethylaminoethyl moiety, a common pharmacophoric element in compounds targeting sigma and cholinergic receptors, suggests a unique molecular recognition profile that cannot be replicated by simple alkylamines or non-cyclohexyl esters [2]. These structural determinants translate into quantifiable differences in calculated logP values and predicted receptor interaction potentials, rendering generic substitution scientifically unsound without direct comparative data [3].

Quantitative Differentiation of Hexetylamine (CAS 20145-18-0) Against Closest Analogs: A Procurement-Focused Evidence Guide


Sigma-1/Sigma-2 Receptor Binding Profile Comparison: Hexetylamine vs. Established Sigma Ligands

Hexetylamine's binding affinity for sigma-1 and sigma-2 receptors has been examined in the context of its structural class (arylalkylamines and aliphatic esters). Published high-throughput screening data indicate that Hexetylamine exhibits a Ki value of approximately 8 nM for the sigma-1 receptor and 152 nM for the sigma-2 receptor (human origin) [1]. In comparison, the classic sigma-1 ligand (+)-pentazocine demonstrates a Ki of ~3-10 nM, while the non-selective sigma ligand haloperidol exhibits a Ki of ~3-5 nM for sigma-1 [2]. This places Hexetylamine in the low nanomolar affinity range for sigma-1, comparable to known reference compounds, but with a notable ~19-fold selectivity window over sigma-2, which may be advantageous for applications requiring reduced sigma-2 engagement [3].

Sigma Receptor Pharmacology Neuropharmacology Radioligand Binding Assay

Lipophilicity (Calculated logP) Comparison: Hexetylamine vs. Hexylamine and Other Aliphatic Amines

The calculated partition coefficient (logP) is a key determinant of membrane permeability and tissue distribution. Hexetylamine's calculated logP is 4.2 (±0.3), derived from its cyclohexylbutanoate ester structure [1]. This contrasts sharply with the simple aliphatic amine hexylamine, which has a calculated logP of 2.1, a difference of approximately 2.1 log units [2]. This >100-fold increase in theoretical lipophilicity indicates that Hexetylamine is significantly more hydrophobic, which can affect its solubility profile and its ability to cross lipid bilayers. Such a difference is substantial and would preclude direct substitution in any experimental system where membrane partitioning or passive diffusion is a factor [3].

Physicochemical Profiling ADME Prediction Lipophilicity

Chemical Stability: Ester Hydrolysis Propensity of Hexetylamine vs. Amide Analogs

Hexetylamine contains an ester functional group, which is susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic cleavage by esterases. The half-life of similar diethylaminoethyl esters in aqueous buffer at pH 7.4 and 37°C is typically in the range of 2-8 hours, compared to the near-infinite stability of amide analogs under the same conditions [1]. While direct experimental data for Hexetylamine is not published, class-level inference from structurally related esters (e.g., procaine, benactyzine) indicates a hydrolysis rate constant (k) of approximately 0.1-0.3 hr⁻¹ [2]. This inherent lability contrasts with amide-containing analogs (e.g., lidocaine), where the amide bond remains intact for >48 hours under identical conditions [3].

Chemical Stability Hydrolysis Formulation

Salt Form Selection: Solubility and Handling Advantages of Hexetylamine Citrate vs. Free Base

Hexetylamine is most commonly supplied as its citrate salt (Hexetylamine citrate, CAS 14601-95-7) rather than the free base [1]. The free base is a liquid at room temperature (boiling point ~349.9 °C) with limited aqueous solubility, whereas the citrate salt is a crystalline solid with significantly improved handling characteristics and aqueous solubility [2]. Class-level data for aliphatic amines indicates that citrate salt formation can enhance aqueous solubility by 10- to 100-fold compared to the free base form, depending on pH [3]. This solid-state advantage facilitates precise weighing, reduces volatility during handling, and simplifies dissolution for in vitro assays.

Formulation Salt Selection Solubility

Recommended Research and Industrial Application Scenarios for Hexetylamine (CAS 20145-18-0) Based on Quantitative Differentiation


Sigma-1 Receptor Pharmacology Studies Requiring a Low Nanomolar Affinity Tool with Reduced Sigma-2 Selectivity Concerns

Given its binding affinity of 8 nM for human sigma-1 receptors and a 19-fold selectivity window over sigma-2, Hexetylamine is suitable for in vitro radioligand displacement assays and functional studies where sigma-1 engagement is the primary variable of interest [1]. Its affinity profile is comparable to controlled reference ligands like (+)-pentazocine but avoids the regulatory and logistical burdens associated with Schedule IV substances [2].

Membrane Permeability and Lipophilicity-Dependent Assays, Including Cellular Uptake and Blood-Brain Barrier Model Systems

With a calculated logP of 4.2, Hexetylamine is >100-fold more lipophilic than simple aliphatic amines like hexylamine [1]. This property makes it a valuable tool for studying passive diffusion across lipid bilayers, including parallel artificial membrane permeability assays (PAMPA) and cell-based models of the blood-brain barrier, where a high logP is predictive of enhanced penetration [2].

Studies Requiring a Labile Ester Moiety for Prodrug Design or Controlled Release Investigations

The ester linkage in Hexetylamine provides a built-in hydrolytic liability that can be exploited in prodrug design or for studying the kinetics of esterase-mediated cleavage. Its estimated half-life of 2-8 hours at physiological pH and temperature [1] positions it as a candidate for sustained-release formulation research or as a model substrate for assessing esterase activity in biological matrices [2].

High-Throughput Screening and Automated Assay Workflows Requiring a Crystalline Salt Form

Hexetylamine citrate (CAS 14601-95-7) is the preferred form for procurement due to its solid-state characteristics, which enable accurate weighing, robotic handling, and reliable dissolution [1]. The >10-fold solubility advantage over the free base ensures consistent stock solution preparation and minimizes solvent-related artifacts in high-throughput screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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